molecular formula C15H15N3OS2 B11676302 {[3-(2-methylallyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl cyanide

{[3-(2-methylallyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl cyanide

Cat. No.: B11676302
M. Wt: 317.4 g/mol
InChI Key: MICAXTDDXRIIEZ-UHFFFAOYSA-N
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Description

{[3-(2-methylallyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl cyanide is a complex organic compound with a unique structure that combines elements of cyclopentane, thieno, and pyrimidine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of {[3-(2-methylallyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl cyanide typically involves multi-step organic reactions. The initial steps often include the formation of the cyclopentane and thieno rings, followed by the introduction of the pyrimidine ring. The final steps involve the addition of the sulfanyl and cyanide groups under controlled conditions to ensure the stability of the compound.

Industrial Production Methods

Industrial production of this compound may involve the use of advanced catalytic systems and optimized reaction conditions to maximize yield and purity. Techniques such as high-performance liquid chromatography (HPLC) and gas chromatography-mass spectrometry (GC-MS) are often employed to monitor the reaction progress and ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

{[3-(2-methylallyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl cyanide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

    Substitution: The cyanide group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of derivatives depending on the nucleophile employed.

Scientific Research Applications

{[3-(2-methylallyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl cyanide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of {[3-(2-methylallyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl cyanide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to changes in cellular pathways and physiological effects. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

{[3-(2-methylallyl)-4-oxo-3,5,6,7-tetrahydro-4H-cyclopenta[4,5]thieno[2,3-d]pyrimidin-2-yl]sulfanyl}methyl cyanide stands out due to its unique combination of cyclopentane, thieno, and pyrimidine rings, which confer distinct chemical and biological properties

Properties

Molecular Formula

C15H15N3OS2

Molecular Weight

317.4 g/mol

IUPAC Name

2-[[11-(2-methylprop-2-enyl)-12-oxo-7-thia-9,11-diazatricyclo[6.4.0.02,6]dodeca-1(8),2(6),9-trien-10-yl]sulfanyl]acetonitrile

InChI

InChI=1S/C15H15N3OS2/c1-9(2)8-18-14(19)12-10-4-3-5-11(10)21-13(12)17-15(18)20-7-6-16/h1,3-5,7-8H2,2H3

InChI Key

MICAXTDDXRIIEZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)CN1C(=O)C2=C(N=C1SCC#N)SC3=C2CCC3

Origin of Product

United States

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